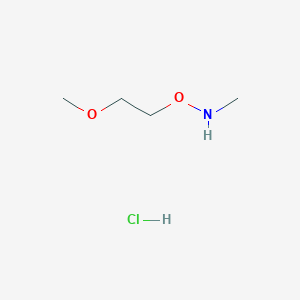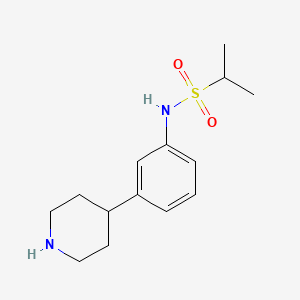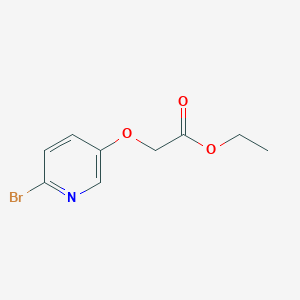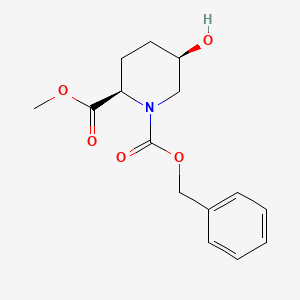
O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride
Overview
Description
O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride (MEMH) is a chemical compound that has been used in a variety of scientific and industrial applications. It is a colorless, odorless and non-toxic solid with a molecular weight of 191.6 g/mol. MEMH is a derivative of hydroxylamine and is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a reducing agent in organic synthesis and has been used as a reagent in the production of fine chemicals.
Scientific Research Applications
Hydroxylamine Derivatives in Biological Research
Hydroxylamine derivatives, including O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride, may play a significant role in biological research, especially concerning their mutagenic and biological activities. Hydroxylamine itself is a product of normal cellular metabolism and has been shown to possess mutagenic potential in vitro. However, it also exhibits carcinostatic activity against certain tumors in animal models and can inactivate or inhibit various cellular enzymes and some viruses in vitro (Gross, 1985). Given these properties, hydroxylamine derivatives could be investigated for their potential therapeutic applications, including anti-tumor properties, or as tools in molecular biology to study gene expression and protein function.
Chemical Synthesis and Material Science
In the field of chemical synthesis and materials science, hydroxylamine derivatives are valuable for their reactivity and potential as building blocks for more complex molecules. The unique chemical structure of O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride could make it a candidate for synthesizing novel compounds with specific biological or physical properties. Moreover, hydroxylamine derivatives are used in the preparation of other functional materials, including polymers and organic compounds, that have applications ranging from drug delivery systems to the design of new materials with specialized properties (Sevrain et al., 2017).
properties
IUPAC Name |
N-(2-methoxyethoxy)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.ClH/c1-5-7-4-3-6-2;/h5H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLKPGBPOJXJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNOCCOC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![octahydro-1H-benzo[d][1,2]thiazine 2,2-dioxide](/img/structure/B1409131.png)
![Ethyl 6-iodoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1409132.png)




![3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1409141.png)
![2-Chloro-3-[2-(tetrahydropyran-2-yloxy)-ethoxy]-pyrazine](/img/structure/B1409142.png)


![Methyl 5-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1409147.png)

